N-(4-((6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide
Description
N-(4-((6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide is a pyrazolo[1,5-a]pyrimidine acetamide derivative characterized by a 6-ethyl, 2,5-dimethyl, and 3-phenyl-substituted heterocyclic core. The acetamide group is attached via a para-substituted phenylamino linker. This compound shares structural similarities with ligands targeting the translocator protein (TSPO) and central nervous system (CNS)-active agents like zaleplon, though its specific pharmacological profile remains underexplored in the provided literature .
Properties
IUPAC Name |
N-[4-[(6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O/c1-5-21-15(2)25-24-22(18-9-7-6-8-10-18)16(3)28-29(24)23(21)27-20-13-11-19(12-14-20)26-17(4)30/h6-14,27H,5H2,1-4H3,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFGOUOVPANQNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C(=C(C(=N2)C)C3=CC=CC=C3)N=C1C)NC4=CC=C(C=C4)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions: Introduction of the ethyl, dimethyl, and phenyl groups through various substitution reactions.
Coupling reactions: The final step involves coupling the pyrazolo[1,5-a]pyrimidine core with 4-aminophenylacetamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Ring
The pyrazolo[1,5-a]pyrimidine scaffold exhibits regioselective reactivity at positions 2, 5, 6, and 7. For the target compound:
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Position 7 : The amino group (-NH-) attached to the phenylacetamide moiety is susceptible to nucleophilic substitution. Studies show that aryl amino groups in pyrazolo[1,5-a]pyrimidines can react with α,β-unsaturated carbonyl systems (e.g., enones) to form fused heterocycles via cyclocondensation (Scheme 1, ).
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Position 6 : The ethyl group may undergo oxidation or alkylation under radical or acidic conditions, though direct evidence for this derivative is limited.
Key Reaction Example
| Reactant | Conditions | Product | Reference |
|---|---|---|---|
| Ethyl cyanocinnamate | Piperidine, ethanol, Δ | 7-Hydroxy-pyrazolo[1,5-a]pyrimidine |
Condensation Reactions Involving the Acetamide Group
The acetamide substituent on the phenyl ring participates in:
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Hydrolysis : Under acidic or basic conditions, the acetamide group (-NHCOCH₃) hydrolyzes to form a free amine (-NH₂). This reaction is critical for prodrug activation in kinase inhibitors.
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Schiff Base Formation : The primary amine generated from hydrolysis can react with aldehydes/ketones to form imine linkages, as demonstrated in pyrazolo[1,5-a]pyrimidine derivatives (e.g., ).
Observed Stability
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The acetamide group shows moderate stability in neutral aqueous solutions but degrades rapidly in pH < 3 or pH > 10 environments.
Electrophilic Aromatic Substitution (EAS)
The phenyl ring at position 3 is electron-rich due to conjugation with the pyrimidine nucleus, enabling:
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Nitration/Sulfonation : Directed by the pyrazolo[1,5-a]pyrimidine’s electron-donating effects, though specific data for this compound is unavailable.
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Halogenation : Bromine or chlorine can substitute at the para position of the phenyl group under mild Lewis acid catalysis .
Oxidation and Reduction Pathways
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Oxidation : The ethyl group at position 6 may oxidize to a carboxylic acid under strong oxidizing agents (e.g., KMnO₄/H⁺), as seen in analogous pyrimidines .
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Reduction : The pyrimidine ring’s C=N bonds are reducible with NaBH₄ or catalytic hydrogenation, yielding dihydro derivatives .
Cross-Coupling Reactions
The compound’s structure suggests potential for:
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Suzuki-Miyaura Coupling : The brominated phenyl ring (if functionalized) could react with boronic acids to form biaryl systems, a common strategy in kinase inhibitor optimization.
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Buchwald-Hartwig Amination : The amino group at position 7 might undergo aryl amination with Pd catalysts, though steric hindrance from neighboring substituents could limit reactivity .
Scientific Research Applications
Antimicrobial Properties
Pyrazolo[1,5-a]pyrimidine derivatives have shown significant antimicrobial activity. Research indicates that these compounds can inhibit microbial growth by disrupting cell cycle progression through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. This mechanism is crucial in controlling microbial proliferation and represents a promising area for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of N-(4-((6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide has been investigated in various studies. Compounds in this class have demonstrated cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and H460 (lung cancer). The ability to induce apoptosis and inhibit tumor growth makes these compounds valuable candidates for cancer therapy .
Case Studies and Research Findings
Several studies have highlighted the potential applications of pyrazolo[1,5-a]pyrimidine derivatives:
Case Study 1: Anticancer Efficacy
A study published in Molecules explored the synthesis and evaluation of various pyrazolo[1,5-a]pyrimidine derivatives for their anticancer properties. Among the tested compounds, certain derivatives exhibited IC50 values as low as 0.3 µM against dual EGFR/VGFR2 targets, indicating potent inhibitory activity .
Case Study 2: Antimicrobial Activity
Research focusing on the antimicrobial effects of pyrazolo[1,5-a]pyrimidines revealed significant inhibition of bacterial growth in vitro. The study reported that specific modifications to the pyrazolo[1,5-a]pyrimidine structure enhanced its antimicrobial potency .
Mechanism of Action
The mechanism of action of N-(4-((6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of specific biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The pyrazolo[1,5-a]pyrimidine core is a common feature among analogs, but substituent variations significantly influence biological activity and physicochemical properties. Key comparisons include:
*Molecular weight inferred from structurally similar compound in .
- 2,5-Dimethyl Groups: May increase metabolic stability by sterically hindering oxidative degradation pathways.
Biological Activity
N-(4-((6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article discusses its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are a class of nitrogen-containing heterocycles that have garnered attention in medicinal chemistry due to their ability to inhibit various enzymes and their potential as anticancer agents. The structural versatility of these compounds allows for significant modifications that can enhance their biological activity.
1. Anticancer Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit promising anticancer properties. Specifically, this compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.
Table 1: Summary of Anticancer Activity
| Compound Name | Target Enzyme | Effect | Reference |
|---|---|---|---|
| This compound | CDK2 | Inhibition leading to apoptosis | |
| Other Pyrazolo Compounds | Various | Antitumor effects in different cancer models |
2. Enzymatic Inhibition
This compound also exhibits enzymatic inhibitory activity beyond CDK2. It has been studied for its potential to inhibit other kinases and enzymes involved in cellular signaling pathways. The inhibition mechanisms often involve binding to the active site of the target enzyme, which prevents substrate access.
Table 2: Enzymatic Targets and Inhibition Mechanisms
| Enzyme Target | Mechanism of Action | Reference |
|---|---|---|
| CDK2 | Competitive inhibition | |
| Other Kinases | Binding at active site |
Case Studies
Several studies have evaluated the biological activity of this compound:
- In Vitro Studies : A study demonstrated that this compound significantly reduced cell viability in various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway.
- In Vivo Studies : Animal models treated with this compound showed a marked reduction in tumor size compared to control groups. The compound's pharmacokinetics were also evaluated, showing favorable absorption and distribution profiles.
The mechanism by which this compound exerts its biological effects involves several pathways:
- CDK Inhibition : By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle.
- Apoptosis Induction : Activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins lead to increased apoptosis in cancer cells.
- Signal Transduction Modulation : The compound may alter signaling pathways related to cell survival and proliferation.
Q & A
Q. Key Optimization Parameters :
How is structural characterization performed, and what analytical discrepancies might arise?
Q. Basic Research Focus
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, methyl groups at δ 2.0–2.5 ppm) .
- ¹³C NMR : Confirms carbonyl (δ 165–175 ppm) and quaternary carbons in the pyrimidine ring .
LC-MS/HPLC : Validates molecular weight (e.g., [M+H]⁺ peaks) and purity (>95% for biological assays) .
Q. Advanced Challenges :
- Regioisomer Discrimination : Similar substituents (e.g., 2,5-dimethyl groups) may cause overlapping signals. X-ray crystallography or 2D NMR (e.g., NOESY) resolves ambiguity .
- Dynamic Exchange : Amide protons may exhibit broadening due to solvent exchange; use DMSO-d₆ or low-temperature NMR .
What strategies are used to analyze structure-activity relationships (SAR) for biological activity?
Q. Advanced Research Focus
Analog Synthesis : Modify substituents (e.g., replace ethyl with benzyl or halogenated groups) to assess impact on target binding .
Biological Assays :
Q. Example SAR Insights :
How can contradictory pharmacokinetic data be resolved?
Advanced Research Focus
Common contradictions include discrepancies in bioavailability or metabolic stability. Methodological approaches:
In Vitro Models :
- CYP450 Metabolism : Use human liver microsomes to identify major metabolites (e.g., hydroxylation at the ethyl group) .
- Plasma Protein Binding : Equilibrium dialysis to measure free fraction (e.g., >90% binding reduces efficacy) .
In Vivo Correlation : Compare rodent pharmacokinetics with allometric scaling to predict human parameters .
Q. Data Reconciliation Example :
| Study | Bioavailability (Oral) | Resolution |
|---|---|---|
| Study A: 15% | Low solubility | Use nanoformulation or co-solvents (e.g., PEG 400) |
| Study B: 40% | Improved crystalline form | Polymorph screening via XRPD |
What mechanistic studies elucidate its interaction with biological targets?
Q. Advanced Research Focus
Biophysical Techniques :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to purified enzymes (e.g., CDK2) .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., hydrogen bonding with kinase ATP-binding pockets) .
Cellular Pathway Analysis :
- Western Blotting : Assess downstream effects (e.g., phosphorylation status of ERK or AKT) .
- RNA Sequencing : Identify differentially expressed genes in treated vs. untreated cells .
How are stability and degradation profiles assessed under experimental conditions?
Q. Basic Research Focus
Forced Degradation Studies :
- Acidic/Base Hydrolysis : Expose to HCl/NaOH (0.1–1 M) at 60°C for 24 hours; analyze by HPLC .
- Oxidative Stress : Treat with H₂O₂ (3% v/v) to simulate radical-mediated degradation .
Long-Term Stability : Store at 4°C, 25°C, and 40°C for 6 months; monitor purity and crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
